3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea
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Overview
Description
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea is a complex organic compound that features a triazine ring substituted with pyrrolidine groups and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Triazine Core: Starting with cyanuric chloride, which undergoes nucleophilic substitution with pyrrolidine to form 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine.
Hydrazinecarbothioamide Formation: The triazine intermediate is then reacted with 2,3-dimethylphenylhydrazine and thiocarbonyl reagents under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to ensure solubility and reactivity of intermediates.
Temperature and Pressure: Control of reaction conditions to favor desired product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine rings or the hydrazine moiety.
Reduction: Reduction reactions could target the triazine ring or the hydrazinecarbothioamide group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the triazine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigation as a potential drug candidate due to its unique structure.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Industry
Materials Science: Use in the development of new materials with specific properties.
Agriculture: Potential use in agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide
- 2-(4,6-di(morpholin-1-yl)-1,3,5-triazin-2-yl)-N-(2,3-dimethylphenyl)hydrazinecarbothioamide
Uniqueness
The unique combination of the triazine ring with pyrrolidine and hydrazinecarbothioamide groups distinguishes it from other compounds. This structure may confer specific reactivity and biological activity that are not present in similar compounds.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8S/c1-14-8-7-9-16(15(14)2)21-20(29)26-25-17-22-18(27-10-3-4-11-27)24-19(23-17)28-12-5-6-13-28/h7-9H,3-6,10-13H2,1-2H3,(H2,21,26,29)(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNOIOQRNXYZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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